1,3-Bis(3,5-dichlorophenyl)urea
Overview
Description
Scientific Research Applications
Targeting Melanoma
The compound “1,3-Bis(3,5-dichlorophenyl)urea” has been used in the development of a novel compound called ‘COH-SR4’ for targeting melanoma . The SR4 treatment decreased the survival and inhibited the clonogenic potential along with inducing apoptosis in vitro cultures of melanoma . It also led to inhibition of GST activity along with inducing G2/M phase cell cycle arrest .
Crystal Structure Analysis
The crystal structure of “1-(2-chlorobenzyl)-3-(3,5-dichlorophenyl)urea” has been studied . The one-dimensional chains were formed via self-assembly of N–H⋯O hydrogen bonds in the diphenylurea derivative structures .
Synthesis of Other Compounds
“Bis(3,5-dichlorophenyl) disulfide” may be used in the synthesis of "3-(3-((3,5-dichlorophenyl)thio)-6-methyl-1 H -indol-2-yl)propanoic acid" . Although this is not directly related to “1,3-Bis(3,5-dichlorophenyl)urea”, it shows the potential of dichlorophenyl compounds in the synthesis of other complex molecules.
Mechanism of Action
Target of Action
The primary targets of 1,3-Bis(3,5-dichlorophenyl)urea, also known as COH-SR4, are cancer cells, specifically melanoma and lung cancer cells . The compound interacts with these cells, inhibiting their survival and clonogenic potential .
Mode of Action
COH-SR4 interacts with its targets by inducing apoptosis, a process of programmed cell death . It also inhibits the activity of Glutathione S-transferase (GST), an enzyme involved in detoxification . Additionally, COH-SR4 induces G2/M phase cell cycle arrest, halting the cell cycle and preventing cell division .
Biochemical Pathways
The compound affects multiple signaling pathways in cancer cells. It decreases the levels of proteins such as pAkt, vimentin, fibronectin, CDK4, and cyclin B1, which are involved in cell survival, migration, and cell cycle regulation . It also increases the levels of proteins such as pAMPK, Bim, and cleaved PARP, promoting apoptosis .
Pharmacokinetics
The compound is orally administered in animal models, suggesting it has good bioavailability .
Result of Action
The action of COH-SR4 results in decreased survival and inhibited clonogenic potential of cancer cells . It also leads to apoptosis and G2/M phase cell cycle arrest . In animal models, COH-SR4 effectively inhibits tumor burdens .
properties
IUPAC Name |
1,3-bis(3,5-dichlorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4N2O/c14-7-1-8(15)4-11(3-7)18-13(20)19-12-5-9(16)2-10(17)6-12/h1-6H,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVJIWVUYNTBEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)NC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3,5-dichlorophenyl)urea |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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